KT5720 is a synthetically modified indolocarbazole alkaloid derived from K-252a, functioning as a reversible, ATP-competitive inhibitor of Protein Kinase A (PKA) . With a defined inhibition constant (Ki) of approximately 56 to 60 nM for the PKA catalytic subunit, it serves as a critical biochemical tool for isolating cAMP-dependent pathways in live-cell assays . Unlike broader-spectrum parent kinase inhibitors, KT5720 is engineered to minimize cross-reactivity with Protein Kinase C (PKC) and Protein Kinase G (PKG) . From a procurement and handling perspective, KT5720 is highly lipophilic, readily cell-permeable without the need for transfection vectors, and exhibits reliable stability when stored as a DMSO stock solution at -20°C . These quantifiable baseline properties make it a standard choice for laboratories requiring orthogonal PKA inhibition in complex cellular models.
Relying on generic or closely related kinase inhibitors instead of KT5720 can confound experimental readouts due to divergent off-target profiles and mechanisms of action. While the isoquinoline derivative H-89 is a more common PKA inhibitor, it causes off-target inhibition of ROCK, MSK1, and various ion channels, meaning H-89-induced phenotypes cannot be definitively attributed to PKA without orthogonal validation[1]. Substituting KT5720 with its parent compound, K-252a, or staurosporine introduces massive cross-reactivity, as these unrefined alkaloids inhibit PKC, CaMKII, and phosphorylase kinase at nanomolar concentrations . Furthermore, replacing KT5720 with cAMP analogs like Rp-cAMPS fails in systems where the PKA holoenzyme is already dissociated, because Rp-cAMPS targets the regulatory subunit rather than the active catalytic site [2]. Consequently, procuring KT5720 is essential for ensuring catalytic-site specificity and ruling out scaffold-specific artifacts.
KT5720 was specifically synthesized to overcome the broad-spectrum limitations of its parent indolocarbazole, K-252a. While K-252a exhibits a Ki of 140 nM for PKA alongside potent inhibition of PKC (IC50 ~470 nM) and phosphorylase kinase (IC50 ~1.7 nM), the chemical modification in KT5720 sharpens its PKA affinity to a Ki of 56 nM . At concentrations effective for PKA inhibition, KT5720 does not significantly affect PKC, PKG, or Myosin Light Chain Kinase (MLCK) .
| Evidence Dimension | PKA Inhibition Constant (Ki) and Target Selectivity |
| Target Compound Data | KT5720: Ki = 56 nM for PKA (minimal PKC/PKG activity) |
| Comparator Or Baseline | K-252a: Ki = 140 nM for PKA (high PKC/CaMKII activity) |
| Quantified Difference | KT5720 provides >2.5-fold higher PKA affinity while eliminating the nanomolar PKC/CaMKII cross-reactivity of the parent compound. |
| Conditions | In vitro kinase activity assays measuring ATP-competitive inhibition. |
Buyers must select KT5720 over cheaper parent alkaloids to prevent confounding PKC or CaMKII inhibition from altering PKA-specific pathway analysis.
PKA inhibition can be achieved either by preventing holoenzyme dissociation or by directly blocking the active catalytic site. KT5720 operates via the latter mechanism, acting as an ATP-competitive inhibitor of the free catalytic (C) subunit with a Ki of ~60 nM . In contrast, cyclic nucleotide analogs like Rp-cAMPS bind the regulatory (R) subunit to prevent cAMP-induced dissociation. If a cellular pathway involves pre-dissociated or constitutively active C subunits, Rp-cAMPS cannot halt phosphorylation[1].
| Evidence Dimension | Mechanism of Kinase Blockade |
| Target Compound Data | KT5720: Directly inhibits the free PKA catalytic subunit (ATP-competitive). |
| Comparator Or Baseline | Rp-cAMPS: Binds regulatory subunits to prevent initial dissociation. |
| Quantified Difference | KT5720 halts phosphorylation downstream of holoenzyme dissociation, whereas Rp-cAMPS fails to inhibit already-freed catalytic subunits. |
| Conditions | Cellular assays with elevated basal cAMP or pre-activated PKA holoenzymes. |
Procurement of KT5720 is mandatory for experimental models where PKA is already hyperactivated or where regulatory subunits are degraded.
While endogenous Protein Kinase Inhibitor (PKI) peptides offer extreme PKA specificity (Ki ~7.4 nM), their use in live-cell assays is hampered by their inability to cross the plasma membrane[1]. Utilizing PKI requires workarounds such as myristoylation, microinjection, or viral vector cloning. KT5720, as a lipophilic small molecule, is inherently cell-permeable and can be directly applied to culture media from a standard DMSO stock (soluble up to 10 mg/mL).
| Evidence Dimension | Assay Preparation and Membrane Permeability |
| Target Compound Data | KT5720: Highly cell-permeable, direct addition to media via DMSO stock. |
| Comparator Or Baseline | PKI (Peptide): Impermeable, requires myristoylation or viral vectors. |
| Quantified Difference | KT5720 reduces assay preparation time from days (viral vectors) to immediate direct application, while maintaining nanomolar potency. |
| Conditions | Live-cell signal transduction assays requiring intracellular PKA blockade. |
For high-throughput screening, buyers should prioritize KT5720 to avoid the formulation complexity and delivery bottlenecks associated with peptide inhibitors.
H-89 is widely used as a benchmark PKA inhibitor (Ki ~48 nM), but its isoquinolinesulfonamide scaffold carries off-target effects, including the inhibition of ROCK, MSK1, and various ion channels [1]. KT5720 provides a distinct indolocarbazole structural scaffold while maintaining a nearly identical PKA affinity (Ki ~56-60 nM) . Because the off-target profiles of these two scaffolds do not perfectly overlap, using KT5720 in parallel with H-89 verifies that an observed phenotypic response is genuinely PKA-dependent.
| Evidence Dimension | Chemical Scaffold and Off-Target Profile |
| Target Compound Data | KT5720: Indolocarbazole derivative (Ki ~60 nM for PKA). |
| Comparator Or Baseline | H-89: Isoquinolinesulfonamide derivative (Ki ~48 nM for PKA). |
| Quantified Difference | Both achieve ~50-60 nM PKA inhibition, but their divergent structures ensure that shared phenotypic outcomes are strictly PKA-mediated rather than scaffold-specific artifacts. |
| Conditions | Target validation assays requiring confirmation of PKA pathway involvement. |
Procurement protocols for rigorous signal transduction research must include KT5720 as an orthogonal validation tool to rule out false positives generated by H-89 alone.
Because it utilizes an indolocarbazole scaffold, KT5720 is the correct choice for cross-validating results obtained with H-89. It is deployed in rigorous signal transduction studies to confirm that observed effects are genuinely PKA-driven and not artifacts of H-89's isoquinoline-specific off-target interactions [1].
In experimental models where the PKA holoenzyme is already dissociated (e.g., chronic GPCR stimulation or high basal cAMP), KT5720 is selected over regulatory subunit binders like Rp-cAMPS because it directly antagonizes the ATP-binding site of the free catalytic subunit [2].
Due to its inherent lipophilicity and high cell permeability, KT5720 is prioritized over highly specific but impermeable peptide inhibitors (like PKI). It allows for direct addition to culture media via DMSO stocks, streamlining workflows in neurobiology and oncology screens without the need for viral vectors or transfection reagents.
Irritant